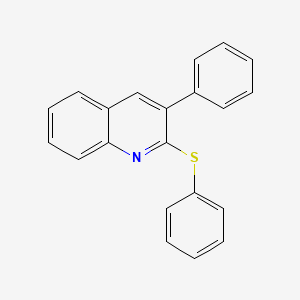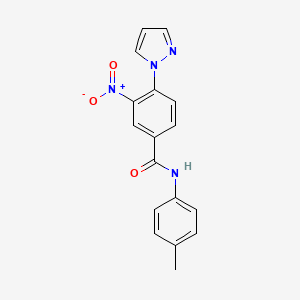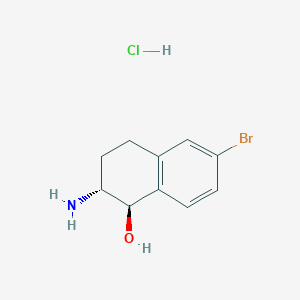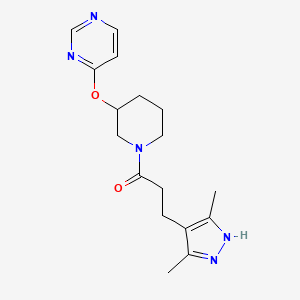
3-Phenyl-2-(phenylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Phenyl-2-(phenylsulfanyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A method for the synthesis of fully substituted enantioenriched 1,4-dihydroquinolines using an organocatalytic aza-Michael/Michael cascade reaction has been developed .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-(phenylsulfanyl)quinoline consists of 21 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis
Quinoline derivatives, including 3-Phenyl-2-(phenylsulfanyl)quinoline, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
- The compound’s characteristic double-ring structure (a benzene ring fused with a pyridine moiety) makes it an attractive candidate for designing bioactive molecules .
- Various synthesis protocols exist for creating the quinoline scaffold, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines .
- 3-Phenyl-2-(phenylsulfanyl)quinoline may interact with biological targets, making it an intriguing subject for further exploration .
- Researchers study the cytotoxicity, apoptosis-inducing properties, and inhibition of cancer cell growth associated with quinoline derivatives .
- Investigations into the compound’s radical-scavenging abilities contribute to our understanding of its potential health benefits .
Drug Discovery and Medicinal Chemistry
Synthetic Organic Chemistry
Biological Activities
Anticancer Agents
Antioxidant Properties
Photophysical Properties
Wirkmechanismus
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
Quinoline derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives have been associated with a variety of effects, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Zukünftige Richtungen
Quinoline, a core template in drug design due to its broad spectrum of bioactivity, has gained the attention of researchers to develop new anticancer moieties by sequential modification of the substituents attached to it . This could pave the way for the development of novel and potent quinolone-based therapeutics to treat various conditions .
Eigenschaften
IUPAC Name |
3-phenyl-2-phenylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXGBZGMCVMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(phenylsulfanyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762554.png)


![[2-(2,5-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2762566.png)
![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)
![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)
![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2762577.png)